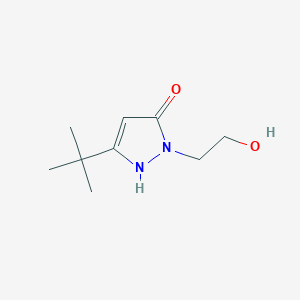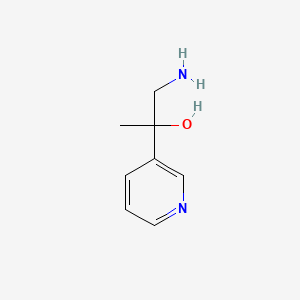![molecular formula C10H13NO3 B1467099 [1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol CAS No. 1247388-90-4](/img/structure/B1467099.png)
[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol
Overview
Description
“[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol” is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.21 g/mol. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in “[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol” contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Carbonyl Compounds in Wine
Research has elucidated the role of carbonyl compounds such as furfural in wine, highlighting their impact on color stability, astringency, and aroma. While beneficial in modulating wine characteristics, these compounds, when ingested, can form adducts with DNA, leading to genotoxic effects along the gastrointestinal tract, and may contribute to the development of neurodegenerative diseases due to their reactive nature and the increase in reactive oxygen species they cause (Lago & Welke, 2019).
Pyrolysis Chemistry
The pyrolysis of carbohydrates, a process relevant for understanding the formation of furan compounds like "[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol", shows that furans are favored in the pyrolysis of sugars compared to other pyrolysis products. This has implications for the generation of biofuels and understanding the chemical pathways in biomass conversion (Sanders, Goldsmith, & Seeman, 2003).
Methanol in Transformer Insulating Oil
Methanol has been studied as a marker for assessing the condition of solid insulation in power transformers, highlighting its role in monitoring cellulosic insulation degradation. This application underscores the broader utility of methanol and its derivatives in industrial diagnostics and maintenance (Jalbert et al., 2019).
Methanotrophs and Methanol
Methanotrophs, capable of using methane as their sole carbon source, have potential biotechnological applications, including the conversion of methane to methanol. This research avenue explores the sustainable utilization of methane, a potent greenhouse gas, for producing valuable chemicals and fuels (Strong, Xie, & Clarke, 2015).
Biomass Conversion to Furan Derivatives
The transformation of plant biomass into furan derivatives, such as 5-hydroxymethylfurfural (HMF), and further into valuable chemicals and materials is a significant area of research. This process demonstrates the potential of sustainable chemistry in replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Future Directions
The future directions for “[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol” and similar compounds lie in the design of new pyrrolidine compounds with different biological profiles . The use of heterocyclic scaffolds, many of which contain nitrogen, is increasingly relied upon in the development of clinically active drugs .
properties
IUPAC Name |
furan-2-yl-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c12-7-8-3-4-11(6-8)10(13)9-2-1-5-14-9/h1-2,5,8,12H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCCSEPIBMRTFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Furan-2-carbonyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B1467018.png)
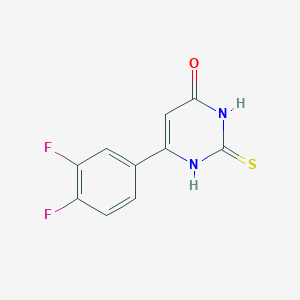


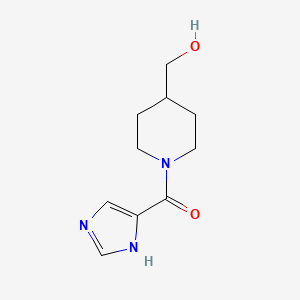
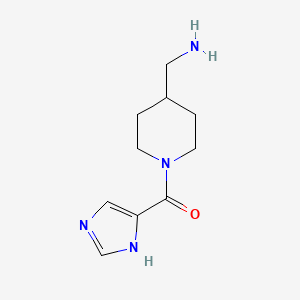
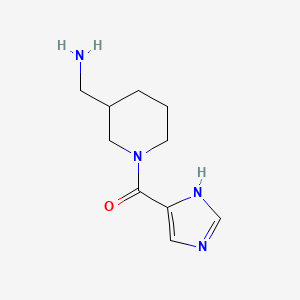
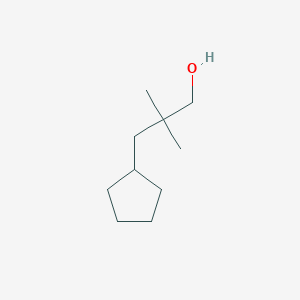
![2-{[(3-Chloropyridin-4-yl)methyl]amino}propan-1-ol](/img/structure/B1467030.png)

